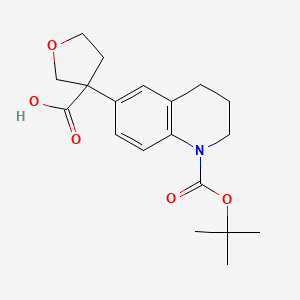
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid is a complex organic compound with a molecular formula of C19H27NO6. This compound is notable for its unique structure, which includes a tetrahydrofuran ring and a quinoline derivative. It is used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Quinoline Derivative: The quinoline derivative is introduced through a series of reactions, including nucleophilic substitution and cyclization.
Protection and Deprotection Steps: The tert-butoxycarbonyl (Boc) group is often used as a protecting group during the synthesis to prevent unwanted reactions. This group is introduced and later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are often carried out in solvents like dichloromethane (DCM), ethanol, or water, depending on the specific reaction requirements.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid: This compound shares a similar tetrahydrofuran ring structure but lacks the quinoline derivative.
Tetrahydroquinoline derivatives: These compounds have similar quinoline structures but may differ in the substituents attached to the ring.
Uniqueness
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)tetrahydrofuran-3-carboxylic acid is unique due to its combination of a tetrahydrofuran ring and a quinoline derivative. This unique structure imparts specific chemical properties and potential biological activities that are not found in other similar compounds.
特性
分子式 |
C19H25NO5 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-9-4-5-13-11-14(6-7-15(13)20)19(16(21)22)8-10-24-12-19/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,21,22) |
InChIキー |
GWFJNRSAGRUDDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCOC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


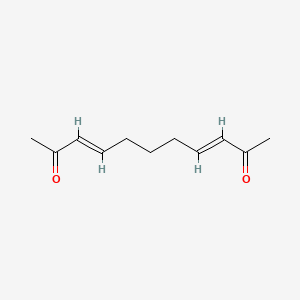
![1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine](/img/structure/B13335309.png)
![N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine](/img/structure/B13335316.png)
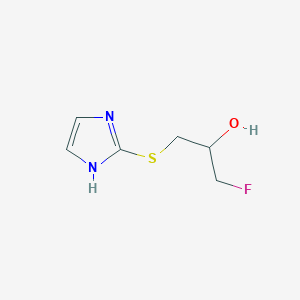
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13335325.png)
![6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13335336.png)
![8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide](/img/structure/B13335339.png)

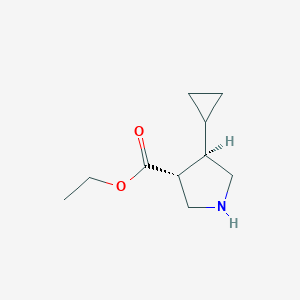
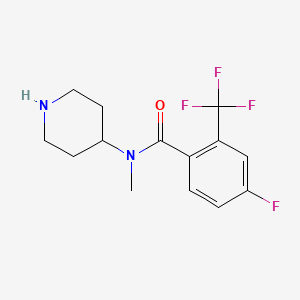

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)


